molecular formula C12H15IO2 B14836690 4-(Cyclohexyloxy)-2-iodophenol

4-(Cyclohexyloxy)-2-iodophenol

Cat. No.: B14836690
M. Wt: 318.15 g/mol
InChI Key: XFEDHJKGXCLZPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Cyclohexyloxy)-2-iodophenol is an organic compound characterized by the presence of a cyclohexyloxy group and an iodine atom attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclohexyloxy)-2-iodophenol typically involves the iodination of 4-(Cyclohexyloxy)phenol. One common method includes the use of iodine and a suitable oxidizing agent such as sodium iodate in an acidic medium. The reaction is carried out under controlled temperature conditions to ensure the selective iodination at the 2-position of the phenol ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 4-(Cyclohexyloxy)-2-iodophenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The iodine atom can be reduced to form the corresponding phenol.

    Substitution: The iodine atom can be substituted with other nucleophiles in reactions such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products:

    Oxidation: Quinones.

    Reduction: 4-(Cyclohexyloxy)phenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-(Cyclohexyloxy)-2-iodophenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Cyclohexyloxy)-2-iodophenol depends on its specific application. In chemical reactions, the iodine atom can act as a leaving group, facilitating various substitution reactions. In biological systems, the compound may interact with specific enzymes or receptors, although detailed studies are required to elucidate these pathways.

Comparison with Similar Compounds

    4-(Cyclohexyloxy)phenol: Lacks the iodine atom, making it less reactive in substitution reactions.

    2-Iodophenol: Lacks the cyclohexyloxy group, affecting its solubility and reactivity.

Uniqueness: 4-(Cyclohexyloxy)-2-iodophenol is unique due to the combination of the cyclohexyloxy group and the iodine atom, which imparts distinct chemical properties and reactivity compared to its analogs.

This compound’s unique structure and reactivity make it a valuable subject of study in various scientific disciplines.

Properties

Molecular Formula

C12H15IO2

Molecular Weight

318.15 g/mol

IUPAC Name

4-cyclohexyloxy-2-iodophenol

InChI

InChI=1S/C12H15IO2/c13-11-8-10(6-7-12(11)14)15-9-4-2-1-3-5-9/h6-9,14H,1-5H2

InChI Key

XFEDHJKGXCLZPT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC2=CC(=C(C=C2)O)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.